(S)-(4-bromophenyl)(phenyl)methanol
Overview
Description
(S)-(4-Bromophenyl)(phenyl)methanol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(4-Bromophenyl)(phenyl)methanol typically involves the reduction of the corresponding ketone, (S)-(4-bromophenyl)(phenyl)methanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere .
Chemical Reactions Analysis
Types of Reactions: (S)-(4-Bromophenyl)(phenyl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: (S)-(4-Bromophenyl)(phenyl)methanone
Reduction: (S)-(4-Bromophenyl)(phenyl)methane
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(S)-(4-Bromophenyl)(phenyl)methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-(4-Bromophenyl)(phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s biological effects .
Comparison with Similar Compounds
- (S)-(4-Chlorophenyl)(phenyl)methanol
- (S)-(4-Fluorophenyl)(phenyl)methanol
- (S)-(4-Iodophenyl)(phenyl)methanol
Comparison: (S)-(4-Bromophenyl)(phenyl)methanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
(S)-(4-bromophenyl)-phenylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIWDBNPPSHSCB-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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